Ethyl 2-(4-butoxyphenyl)-2-oxoacetate
Description
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate is a glyoxylate ester derivative characterized by a 4-butoxyphenyl substituent and an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-(4-butoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXFNZLCGGODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-butoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 4-butoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction yields the desired ester along with ethanol as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the butoxy group with a bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrobromic acid in acetic acid under reflux conditions.
Major Products Formed
Oxidation: 4-butoxybenzoic acid.
Reduction: 2-(4-butoxyphenyl)ethanol.
Substitution: 2-(4-bromophenyl)-2-oxoacetate.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antimicrobial Activity : Ethyl 2-(4-butoxyphenyl)-2-oxoacetate has shown potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis, which is crucial for developing new treatments for drug-resistant strains .
- Protein Tyrosine Phosphatase Inhibition : Research has indicated that compounds related to this compound serve as selective inhibitors for protein tyrosine phosphatases (PTP1B), which are implicated in diabetes and obesity management .
- Anti-inflammatory Properties : Some derivatives demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Applications in Materials Science
- Organic Light Emitting Diodes (OLEDs) : this compound is being explored as a dopant in OLED materials due to its favorable electronic properties. Its ability to act as a host or dopant enhances the performance of OLED devices, leading to improved light emission efficiency .
- Nanomaterials : The compound has applications in synthesizing mesoporous materials and nanoclays, which are useful in catalysis and environmental remediation .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Screening : A study conducted on a library of derivatives including this compound revealed promising results against resistant strains of Mycobacterium tuberculosis. The study highlighted the structure-activity relationship (SAR) that could guide further development of more potent derivatives .
- OLED Development : Research into the use of this compound as a dopant in OLEDs demonstrated enhanced luminescence properties when incorporated into polymer matrices. This application showcases its potential in advancing display technologies .
- Inhibition Studies : Investigations into the inhibitory effects on PTP1B revealed that modifications to the this compound structure could significantly enhance potency, paving the way for new therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism of action of ethyl 2-(4-butoxyphenyl)-2-oxoacetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by inhibiting enzymes involved in inflammatory processes or by disrupting microbial cell membranes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The following analysis categorizes structurally related compounds based on substituent variations, bioactivity, and synthetic methodologies. Key differences in functional groups, pharmacological profiles, and industrial applications are highlighted.
Substituent Variations on the Phenyl Ring
Methoxy vs. Hydroxy Derivatives
- Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 3) : Isolated from the marine tunicate Polycarpa aurata, this compound shares structural similarity but differs in the methoxy substituent at the para position. Its spectral data (NMR, IR) align with other glyoxylate esters, suggesting comparable stability and solubility .
- Such derivatives are often intermediates in synthesizing bioactive molecules, though their lower lipophilicity may limit membrane permeability compared to butoxy analogs .
Halogenated Derivatives
- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Synthesized via a one-step reaction with 78.6% yield, this compound demonstrates the impact of halogen and amino groups. The chloro and fluoro substituents enhance electrophilicity, making it a candidate for nucleophilic substitution reactions .
- Ethyl 2-(3-bromo-4-fluoroanilino)-2-oxoacetate: Used as a pharmaceutical intermediate, its bromo and fluoro groups may confer anticancer or antiviral properties. The IC₅₀ values for related brominated analogs range from 0.090–0.650 μM in cancer cell lines .
Fluoro Derivatives
- Ethyl 2-(4-fluorophenyl)-2-oxoacetate : A precursor to the antiemetic drug aprepitant, synthesized in three steps with resolution. Fluorine’s electron-withdrawing effect stabilizes the carbonyl group, aiding in cyclization reactions .
- Ethyl 2-(4-fluoroanilino)-2-oxoacetate: Tested in plant sterility studies at 1500–2000 ppm, demonstrating non-medicinal applications. Fluorinated compounds often exhibit enhanced metabolic stability .
Ester Group Variations
- However, ethyl esters generally offer better hydrolytic stability .
- Ethyl vs. Methyl in Marine Derivatives : Ethyl esters (e.g., Compound 3) are more lipophilic than methyl analogs (e.g., Compound 7), impacting their extraction efficiency and bioavailability in marine organisms .
Bioactivity Profiles
Biological Activity
Ethyl 2-(4-butoxyphenyl)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H18O4
- Molecular Weight : 250.29 g/mol
- CAS Number : 20201-26-7
The structure of this compound features an ethyl ester group attached to a phenyl ring that is further substituted with a butoxy group. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of 2-oxoacetates can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
This compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous chronic diseases. Compounds with structural similarities to this compound have shown promise in reducing inflammatory markers in cellular models. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, contributing to its anti-inflammatory and antioxidant effects.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Research Findings and Case Studies
- Antibacterial Activity :
- Antioxidant Evaluation :
- Anti-inflammatory Studies :
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
